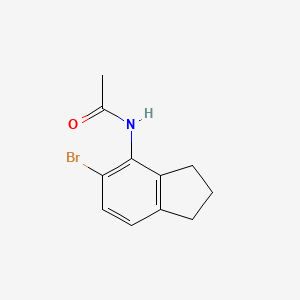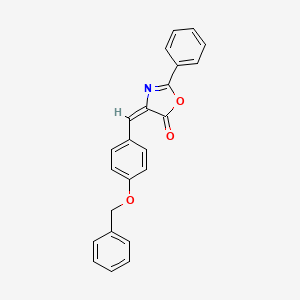![molecular formula C22H18N2O2 B15207184 4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one CAS No. 651029-40-2](/img/structure/B15207184.png)
4-[4-(Anilinomethyl)phenyl]-5-hydroxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of a hydroxy group, a phenylamino group, and a phenylmethyl group attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline core, followed by the introduction of the hydroxy group, phenylamino group, and phenylmethyl group through various chemical reactions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenylamino group can be reduced to form an amine.
Substitution: The phenylmethyl group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the phenylamino group may produce an amine derivative.
Scientific Research Applications
5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and phenylamino group may play a role in binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound of the isoquinoline family.
Quinoline: Structurally related to isoquinoline but with different chemical properties.
Phenylisoquinoline: Similar structure with a phenyl group attached to the isoquinoline core.
Uniqueness
5-Hydroxy-4-(4-((phenylamino)methyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of the hydroxy group, phenylamino group, and phenylmethyl group, which confer distinct chemical properties and potential applications. Its specific structure allows for unique interactions with biological molecules, making it a valuable compound for scientific research and potential therapeutic use.
Properties
CAS No. |
651029-40-2 |
|---|---|
Molecular Formula |
C22H18N2O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[4-(anilinomethyl)phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C22H18N2O2/c25-20-8-4-7-18-21(20)19(14-24-22(18)26)16-11-9-15(10-12-16)13-23-17-5-2-1-3-6-17/h1-12,14,23,25H,13H2,(H,24,26) |
InChI Key |
JWNVEQZEZIPHND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CNC(=O)C4=C3C(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


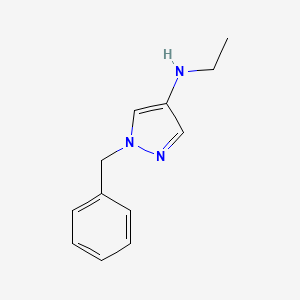

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
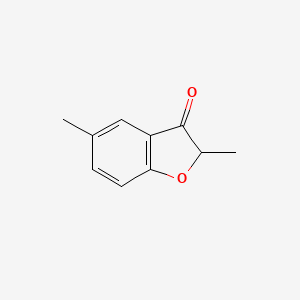
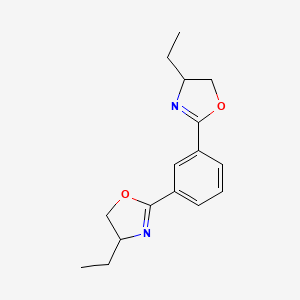

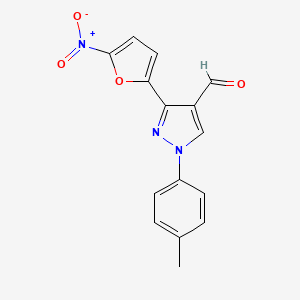
![6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
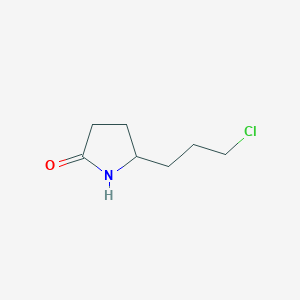
![Dicyclohexyl(6,7,9,10-tetrahydrodibenzo[h,j][1,4,7]trioxacycloundecin-1-yl)phosphine](/img/structure/B15207170.png)
